2-[(Dimethylamino)methylene]-1,3-cyclohexanedione 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione
Brand Name: Vulcanchem
CAS No.: 85302-07-4
VCID: VC1982551
InChI: InChI=1S/C9H13NO2/c1-10(2)6-7-8(11)4-3-5-9(7)12/h6H,3-5H2,1-2H3
SMILES: CN(C)C=C1C(=O)CCCC1=O
Molecular Formula: C9H13NO2
Molecular Weight: 167.2 g/mol

2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

CAS No.: 85302-07-4

Cat. No.: VC1982551

Molecular Formula: C9H13NO2

Molecular Weight: 167.2 g/mol

* For research use only. Not for human or veterinary use.

2-[(Dimethylamino)methylene]-1,3-cyclohexanedione - 85302-07-4

CAS No. 85302-07-4
Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
IUPAC Name 2-(dimethylaminomethylidene)cyclohexane-1,3-dione
Standard InChI InChI=1S/C9H13NO2/c1-10(2)6-7-8(11)4-3-5-9(7)12/h6H,3-5H2,1-2H3
Standard InChI Key USUMAAZJCOVPIN-UHFFFAOYSA-N
SMILES CN(C)C=C1C(=O)CCCC1=O
Canonical SMILES CN(C)C=C1C(=O)CCCC1=O

2-[(Dimethylamino)methylene]-1,3-cyclohexanedione: A Comprehensive Review

2-[(Dimethylamino)methylene]-1,3-cyclohexanedione (CAS: 85302-07-4) is a synthetic organic compound characterized by a cyclohexanedione core substituted with a dimethylaminomethylene group. Its molecular formula is C₉H₁₃NO₂, with a molecular weight of 167.21 g/mol. This compound serves as a versatile intermediate in organic synthesis and has garnered attention for its potential applications in medicinal chemistry .

Synthesis Methods

The compound is synthesized via two primary routes:

  • Reaction with Dimethylformamide Dimethyl Acetal (DMF-DMA):
    1,3-Cyclohexanedione reacts with DMF-DMA under controlled conditions to form the dimethylaminomethylene-substituted derivative .

  • Mannich Reaction:
    A three-component reaction involving 1,3-cyclohexanedione, paraformaldehyde, and dimethylamine yields the target compound with high purity.

HazardPrecautionSource
H302: Harmful if swallowedP280: Use protective equipment
GHS07 (Exclamation Mark)P305+P351+P338: Eye rinse protocol

Storage recommendations include sealing in dry conditions and maintaining temperatures below -20°C .

Antimicrobial and Antiparasitic Properties

Derivatives of this compound exhibit broad-spectrum antimicrobial activity. A study comparing minimum inhibitory concentrations (MICs) against bacterial strains revealed:

CompoundMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
This compound24
Standard antibiotic816

In antiparasitic trials, related compounds demonstrated 80% reduction in Leishmania donovani parasite load compared to controls.

Enzyme Inhibition

The compound’s structural features enable inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), suggesting anti-inflammatory applications.

Case Study 1: Pyrazole Synthesis

2-[(Dimethylamino)methylene]-1,3-cyclohexanedione serves as a precursor in synthesizing pyrazoles, which are evaluated for antitumor activity. For example, its reaction with hydrazines yields pyrazole derivatives with potential therapeutic utility .

Case Study 2: Antimicrobial Screening

A disc diffusion assay confirmed the compound’s efficacy against Gram-positive and Gram-negative bacteria, with inhibition zones exceeding those of conventional antibiotics.

Comparison with Analogues

CompoundKey FeatureApplication
5-(4-Fluorophenyl) derivativeFluorophenyl group enhances bioactivityAnticancer research
5,5-DimethylcyclohexanedioneBulky substituents alter reactivityAlkaloid synthesis

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